4-cyano-N-ethylpiperidine-1-carboxamide

Physicochemical profiling Drug-likeness Medicinal chemistry

4‑Cyano‑N‑ethylpiperidine‑1‑carboxamide (CAS 1342769‑87‑2; molecular formula C₉H₁₅N₃O; MW 181.23 g mol⁻¹) is a synthetic piperidine‑4‑carboxamide derivative bearing a cyano group at the piperidine 4‑position and an N‑ethyl urea moiety. The substance is recorded in the European Chemicals Agency (ECHA) inventory under EC number 100.224.520, confirming its registration under the REACH regulation and its availability within the European chemical supply chain.

Molecular Formula C9H15N3O
Molecular Weight 181.239
CAS No. 1342769-87-2
Cat. No. B3006021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-ethylpiperidine-1-carboxamide
CAS1342769-87-2
Molecular FormulaC9H15N3O
Molecular Weight181.239
Structural Identifiers
SMILESCCNC(=O)N1CCC(CC1)C#N
InChIInChI=1S/C9H15N3O/c1-2-11-9(13)12-5-3-8(7-10)4-6-12/h8H,2-6H2,1H3,(H,11,13)
InChIKeyRSKZMSDKGWEZQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4‑Cyano‑N‑ethylpiperidine‑1‑carboxamide (CAS 1342769‑87‑2) – Structural Identity, REACH Status, and Procurement Baseline


4‑Cyano‑N‑ethylpiperidine‑1‑carboxamide (CAS 1342769‑87‑2; molecular formula C₉H₁₅N₃O; MW 181.23 g mol⁻¹) is a synthetic piperidine‑4‑carboxamide derivative bearing a cyano group at the piperidine 4‑position and an N‑ethyl urea moiety. The substance is recorded in the European Chemicals Agency (ECHA) inventory under EC number 100.224.520, confirming its registration under the REACH regulation and its availability within the European chemical supply chain [1]. The piperidine‑4‑carboxamide scaffold is recognised as a privileged structure in medicinal chemistry, with demonstrated activity as CCR5 antagonists, sigma‑1 receptor ligands, and DNA‑gyrase inhibitors in published lead‑optimisation programmes [2][3]. For this specific compound, however, no dedicated primary research publications, bioassay data sets, or structure‑activity‑relationship (SAR) studies were retrievable at the time of writing.

Why 4‑Cyano‑N‑ethylpiperidine‑1‑carboxamide Cannot Be Interchanged with Close Analogs – The N‑Alkyl and Cyano Determinants


Piperidine‑1‑carboxamides are not fungible building blocks: the N‑alkyl substituent governs lipophilicity, metabolic stability, and hydrogen‑bonding capacity, while the 4‑cyano group modulates both electronic character and synthetic versatility [1]. Even within the narrow sub‑class of 4‑cyano‑N‑alkylpiperidine‑1‑carboxamides, progressing from N‑methyl (C₈H₁₃N₃O, MW 167.21) through N‑ethyl (C₉H₁₅N₃O, MW 181.23) to N‑isopropyl (C₁₀H₁₇N₃O, MW 195.26) systematically increases cLogP by approximately 0.4–0.5 log units per methylene unit, shifts hydrogen‑bond donor count (1 → 1 → 1), and alters topological polar surface area (TPSA) in a manner that can decisively affect blood‑brain‑barrier penetration, aqueous solubility, and target‑binding kinetics [2]. Procurement of a generic “4‑cyanopiperidine‑1‑carboxamide” without precise N‑alkyl specification therefore risks introducing a compound with materially different physicochemical and pharmacological properties, invalidating SAR hypotheses and wasting screening resources.

Quantitative Differentiation Evidence for 4‑Cyano‑N‑ethylpiperidine‑1‑carboxamide – Comparator‑Based Analysis


Lipophilicity (cLogP) Differentiation: N‑Ethyl vs. N‑Methyl and N‑Isopropyl Analogs

The N‑ethyl substituent confers an intermediate lipophilicity within the homologous N‑alkyl series. The computed cLogP (XLogP3) for 4‑cyano‑N‑ethylpiperidine‑1‑carboxamide is approximately 0.8, compared with approximately 0.3 for the N‑methyl analog and approximately 1.3 for the N‑isopropyl analog [1]. This positions the ethyl analog within the optimal cLogP range (0.5–3.5) for oral bioavailability per Lipinski guidelines while offering greater lipid solubility than the methyl congener, a property that may enhance passive membrane permeability without incurring the excessive lipophilicity and potential promiscuity risks associated with the isopropyl variant.

Physicochemical profiling Drug-likeness Medicinal chemistry

Topological Polar Surface Area (TPSA) as a CNS Penetration Determinant

The TPSA of 4‑cyano‑N‑ethylpiperidine‑1‑carboxamide is computed as approximately 56 Ų, a value that lies below the widely accepted threshold of 60–70 Ų for favourable CNS penetration [1]. This is comparable to the TPSA of the N‑methyl analog (~56 Ų) and N‑isopropyl analog (~56 Ų), indicating that the TPSA is dominated by the conserved cyano and carboxamide groups rather than the N‑alkyl substituent. However, the combination of low TPSA (< 60 Ų) and moderate cLogP (≈ 0.8) suggests that the N‑ethyl analog may possess a CNS‑compatible physicochemical profile, whereas the N‑isopropyl analog, with its higher cLogP, may favour peripheral tissue distribution [2].

CNS drug design Blood‑brain barrier Physicochemical property prediction

Hydrogen‑Bond Donor Count and Solubility Implications Relative to Tertiary Amide Analogs

4‑Cyano‑N‑ethylpiperidine‑1‑carboxamide possesses one hydrogen‑bond donor (the urea‑type N‑H), in contrast to the zero donors of the N,N‑dimethyl tertiary amide analog (C₉H₁₅N₃O, identical molecular formula, MW 181.23) [1]. The presence of a single H‑bond donor is expected to enhance aqueous solubility relative to the tertiary amide, which lacks the capacity to donate a hydrogen bond to solvent water molecules. This is consistent with the general observation that secondary amides exhibit higher aqueous solubility than their tertiary counterparts at comparable molecular weight [2]. For programmes requiring solution‑phase chemistry or biological assay in aqueous buffers, the secondary amide (N‑ethyl) thus offers a practical solubility advantage over the isomeric tertiary amide (N,N‑dimethyl).

Solubility Hydrogen bonding Formulation

Synthetic Tractability: Cyano Group as a Versatile Synthetic Handle

The 4‑cyano substituent serves as a precursor for at least four distinct chemical transformations: (i) reduction to the aminomethyl analogue (H₂, Raney Ni), (ii) hydrolysis to the carboxylic acid, (iii) cycloaddition to tetrazole, and (iv) nucleophilic addition to form ketones or amidines [1]. By contrast, the 4‑unsubstituted piperidine‑1‑carboxamide lacks this synthetic versatility, and the 4‑carboxamide analog requires protective‑group strategies before further elaboration. In a published patent describing stereoselective synthesis of piperidine derivatives, 4‑cyanopiperidine building blocks are explicitly highlighted as key intermediates for generating diverse compound libraries via the cyano group [2]. The N‑ethyl urea moiety further distinguishes this compound from N‑Boc‑protected analogs, as it eliminates the need for a deprotection step prior to biological screening.

Synthetic chemistry Building block utility Late‑stage functionalisation

Molecular Weight Advantage in Fragment‑Based and Ligand‑Efficiency‑Driven Programmes

With a molecular weight of 181.23 g mol⁻¹, 4‑cyano‑N‑ethylpiperidine‑1‑carboxamide sits below the conventional fragment cut‑off of 300 Da, positioning it as a potential fragment or low‑molecular‑weight scaffold for lead‑generation campaigns [1]. In the context of piperidine‑4‑carboxamide‑based CCR5 antagonist programmes, the clinical candidate TAK‑220 carries a molecular weight of approximately 550 g mol⁻¹, more than three times larger [2]. The N‑ethyl analog therefore offers a heavy‑atom‑efficient starting point (14 heavy atoms) from which to grow into more potent lead molecules, maximising ligand efficiency (LE) and minimising the risk of molecular obesity that plagues many late‑stage lead series.

Fragment-based drug discovery Ligand efficiency Lead optimisation

Advantage Statement on the Limitation of Direct Experimental Evidence

A comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, PubChem BioAssay, and the ECHA registration database returned no primary research publications, patent examples, or bioassay records that contain quantitative experimental data (IC₅₀, Kᵢ, Kd, solubility, log D, metabolic stability, or in vivo pharmacokinetic parameters) for 4‑cyano‑N‑ethylpiperidine‑1‑carboxamide specifically [1]. All quantitative differentiation claims presented in this guide are therefore derived from computational predictions or class‑level inference from closely related analogs. Procurement decisions must be made with the understanding that experimental validation of potency, selectivity, ADME, and toxicity for this specific compound has not been published. Users requiring validated biological activity data should consider requesting custom synthesis and screening from a contract research organisation.

Evidence gap Procurement risk Screening strategy

Research and Industrial Application Scenarios for 4‑Cyano‑N‑ethylpiperidine‑1‑carboxamide – Evidence‑Anchored Use Cases


Fragment‑Based Screening Library Design

With a molecular weight of 181.23 Da (well below the 300 Da Rule‑of‑Three threshold), one hydrogen‑bond donor, and a predicted cLogP of ≈ 0.8, 4‑cyano‑N‑ethylpiperidine‑1‑carboxamide fulfills the physicochemical criteria for fragment library inclusion [1]. The cyano group provides a clear vector for fragment growth via reduction, hydrolysis, or cycloaddition, while the N‑ethyl urea permits exploration of hydrogen‑bonding interactions with target proteins. Procurement of this compound for fragment screening, rather than a larger pre‑decorated analog, preserves ligand‑efficiency headroom and enables iterative structure‑guided optimisation [2].

Scaffold‑Hopping Starting Point for CCR5 Antagonist Programmes

Published piperidine‑4‑carboxamide CCR5 antagonists such as TAK‑220 demonstrate that this scaffold class can achieve sub‑nanomolar antiviral potency [3]. The 4‑cyano‑N‑ethyl variant retains the core pharmacophore while offering a synthetically accessible cyano handle at the 4‑position – a substitution pattern that is distinct from the 4‑carbamoylbenzyl decoration found in TAK‑220. Research groups seeking novel intellectual property in the CCR5 or broader chemokine receptor antagonist space can use this compound as a starting scaffold for parallel library synthesis, exploiting the cyano group for diversification into amines, acids, tetrazoles, or heterocycles.

Physicochemical Probe for CNS Penetration Optimisation Studies

The combination of TPSA ≈ 56 Ų (< 60–70 Ų CNS threshold) and cLogP ≈ 0.8 makes this compound a candidate for CNS permeability assessment in vitro (e.g., PAMPA‑BBB or MDCK‑MDR1 monolayer assays) [4]. By comparing the N‑ethyl analog against its N‑methyl (lower cLogP) and N‑isopropyl (higher cLogP) counterparts within the same assay panel, medicinal chemists can experimentally calibrate the impact of N‑alkyl chain length on passive CNS permeability for the 4‑cyanopiperidine‑1‑carboxamide series, generating design principles applicable to lead optimisation.

Custom Synthesis Entry Point for DNA‑Encoded Library (DEL) Technology

The secondary amine character of the N‑ethyl urea, combined with the synthetically versatile cyano group, makes this compound suitable for on‑DNA chemical transformations in DEL construction [5]. The cyano group can be reduced to an aminomethyl handle for further DNA‑compatible amide coupling, while the urea moiety provides a stable linkage that tolerates the aqueous reaction conditions typical of DEL chemistry. Procurement of the compound at ≥ 95% purity (standard vendor specification) ensures compatibility with the stringent purity requirements of DEL synthesis workflows.

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19 linked technical documents
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